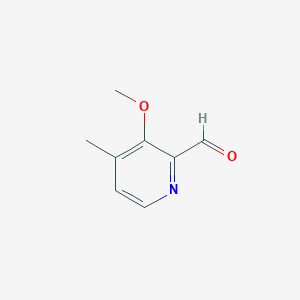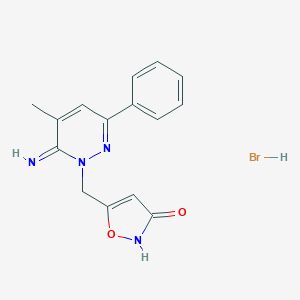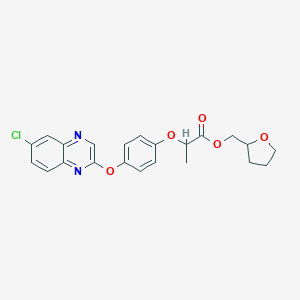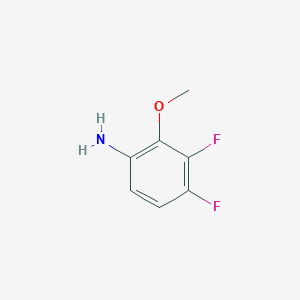
3,4-Difluoro-2-methoxyaniline
概要
説明
Synthesis Analysis
The synthesis of compounds related to 3,4-Difluoro-2-methoxyaniline often involves multi-step chemical reactions, starting from basic aniline derivatives. For instance, derivatives of difluoroaniline have been synthesized through reactions involving chloroacetyl chloride, indicating the versatility and reactivity of the difluoroaniline group in chemical synthesis (Gataullin et al., 1999).
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-2-methoxyaniline and its derivatives has been extensively studied using spectroscopic and computational methods. Spectroscopic studies, including FT-IR, FT-Raman, NMR, and UV-Vis, alongside quantum chemical calculations, have provided insights into the molecule's structure, confirming the position of the fluoro and methoxy groups and their impact on the molecule's electronic and spatial configuration (Kose et al., 2015).
Chemical Reactions and Properties
3,4-Difluoro-2-methoxyaniline participates in various chemical reactions, showcasing its reactivity and the potential for creating biologically active compounds. The interaction of difluoroaniline with chloroacetyl chloride, leading to different anilide derivatives, exemplifies its chemical versatility (Gataullin et al., 1999).
Physical Properties Analysis
The physical properties of 3,4-Difluoro-2-methoxyaniline derivatives have been characterized by various spectroscopic techniques, providing valuable data on their vibrational, electronic, and optical characteristics. These studies help understand the compound's behavior in different environments and its interactions with other molecules (Kose et al., 2015).
Chemical Properties Analysis
The chemical properties of 3,4-Difluoro-2-methoxyaniline, including its reactivity and the types of reactions it can undergo, have been explored through experimental and theoretical studies. Its involvement in the synthesis of various derivatives highlights its importance in organic synthesis and the development of new compounds with potential applications in different fields (Gataullin et al., 1999).
科学的研究の応用
Safety And Hazards
特性
IUPAC Name |
3,4-difluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHHWQYSRANYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456494 | |
| Record name | 3,4-Difluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-2-methoxyaniline | |
CAS RN |
114076-35-6 | |
| Record name | 3,4-Difluoro-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

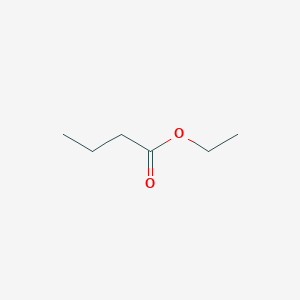
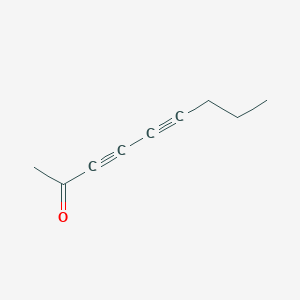

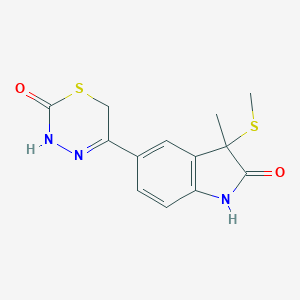
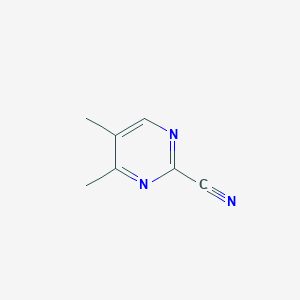
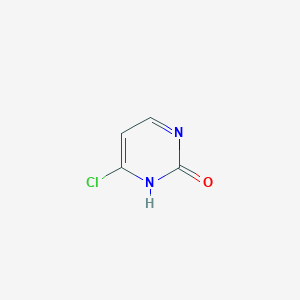
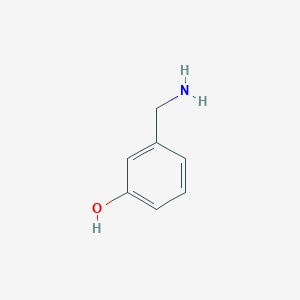

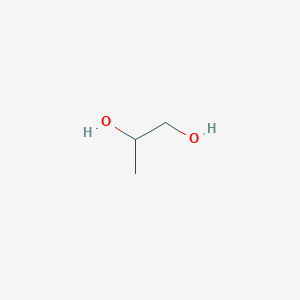
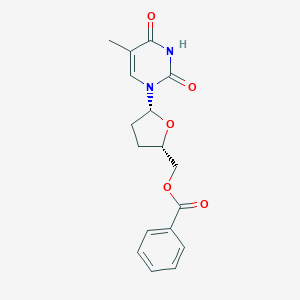
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)
